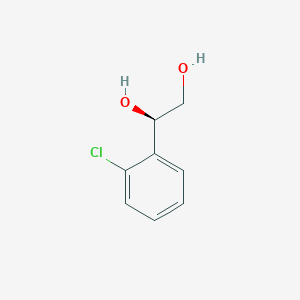

(R)-1-(2-Chlorophenyl)ethane-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOPULMDEZVJGI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(2-Chlorophenyl)ethane-1,2-diol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of enantiomerically pure active pharmaceutical ingredients. Its structure, featuring a vicinal diol on an ethyl chain attached to a 2-chlorophenyl group, provides a unique combination of stereochemical information and electronic properties. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, state-of-the-art synthetic methodologies, and key applications in asymmetric synthesis. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile chiral synthon.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and application in synthetic workflows.

Structural and General Data

The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethane-1,2-diol[1] |

| Molecular Formula | C₈H₉ClO₂[1] |

| Molecular Weight | 172.61 g/mol [1] |

| CAS Number | 32345-65-6[1] |

| Appearance | White to beige crystals or chunks[2] |

| Melting Point | 68-75 °C[2] |

| Boiling Point | 293 °C (lit.)[2] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a characteristic fingerprint of the molecule. Key expected signals include multiplets for the aromatic protons, a doublet of doublets for the benzylic proton, and signals for the two diastereotopic methylene protons and the hydroxyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the chlorophenyl ring and the ethane-1,2-diol moiety.

-

Infrared (IR) Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the diol. Additional peaks corresponding to C-H and C=C aromatic stretching will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and isotopic pattern characteristic of a monochlorinated compound, along with fragmentation patterns corresponding to the loss of water and other neutral fragments.

Enantioselective Synthesis: Methodologies and Protocols

The primary route to enantiomerically pure this compound is through the asymmetric dihydroxylation of 2-chlorostyrene. Other methods, such as the asymmetric reduction of corresponding α-hydroxy ketones, have also been explored.[2]

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a robust and widely adopted method for the synthesis of chiral vicinal diols from prochiral olefins. This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the facial selectivity of the dihydroxylation.

Conceptual Workflow of Sharpless Asymmetric Dihydroxylation

Caption: A schematic overview of the Sharpless Asymmetric Dihydroxylation process.

Expertise & Experience: Rationale behind Experimental Choices

-

AD-mix-β: The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is crucial for directing the dihydroxylation to the desired face of the olefin to yield the (R)-enantiomer. For the (S)-enantiomer, AD-mix-α would be employed.

-

Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) serves as the terminal oxidant, regenerating the osmium(VIII) catalyst from the osmium(VI) species formed after the dihydroxylation step. This allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.

-

Base and Solvent: Potassium carbonate (K₂CO₃) maintains the basic pH required for the catalytic cycle and hydrolysis of the intermediate osmate ester. The biphasic tert-butanol/water solvent system is optimal for dissolving both the organic substrate and the inorganic reagents.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

-

Addition of Substrate: Add 2-chlorostyrene to the stirred mixture.

-

Reaction Conditions: Cool the flask to 0 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding sodium sulfite and allowing the mixture to warm to room temperature while stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Asymmetric Synthesis

This compound is a valuable chiral precursor for a variety of synthetic applications.

Synthesis of Chiral Ligands

The diol functionality can be derivatized to form chiral ligands for asymmetric catalysis. For instance, conversion to phosphinites or phosphites can yield bidentate ligands capable of coordinating to transition metals, which can then catalyze a range of enantioselective reactions.

Chiral Auxiliaries and Building Blocks

This diol can be used as a chiral auxiliary, temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. It is also a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For example, it is a precursor in some synthetic routes to Cenobamate, an anti-seizure medication.[3]

Logical Flow from Diol to Complex Molecules

Caption: Synthetic utility of this compound as a chiral building block.

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] Keep away from strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a cornerstone chiral synthon with significant applications in asymmetric synthesis and pharmaceutical development. Its reliable and scalable synthesis via asymmetric dihydroxylation, coupled with its versatile reactivity, ensures its continued importance in the field of organic chemistry. This guide provides the essential technical information for its effective and safe utilization in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Safety Data Sheet. (2023). Thermo Fisher Scientific.

- Sigma-Aldrich.

- Kalochem Chemical.

-

Chemspace. (1R)-1-(2-chlorophenyl)ethane-1,2-diol. [Link]

-

PubChem. 1-(2-Chlorophenyl)ethane-1,2-diol. National Center for Biotechnology Information. [Link]

- Lee, J. H., et al. (2014). Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases.

- Supporting Information for: Non-Heme Manganese(II)

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023). Technical Disclosure Commons. [Link]

- Chemos GmbH & Co.KG.

-

SpectraBase. (1RS,2RS)-1,2-BIS-(2-CHLOROPHENYL)-ETHANE-1,2-DIOL. [Link]

Sources

- 1. This compound | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL | 133082-13-0 [chemicalbook.com]

- 3. tdcommons.org [tdcommons.org]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemical.kalochem.shop [chemical.kalochem.shop]

Strategic Synthesis Guide: (R)-1-(2-Chlorophenyl)ethane-1,2-diol

Topic: (R)-1-(2-Chlorophenyl)ethane-1,2-diol Synthesis Precursors Content Type: Technical Whitepaper Audience: Senior Process Chemists & Drug Development Scientists

Executive Summary & Retrosynthetic Logic

This compound (CAS: 133082-13-0 for S-isomer reference; R-isomer is the enantiomer) is a high-value chiral building block. It serves as a critical scaffold for the synthesis of various pharmaceutical agents, particularly those requiring a rigid 2-chlorophenyl pharmacophore, such as specific antifungal azoles and next-generation adrenergic receptor agonists.

The synthesis of this vicinal diol is governed by the need for high enantiomeric excess (ee >98%) and the suppression of the "soft" polymerization tendencies of styrene derivatives.

This guide evaluates the two dominant retrosynthetic disconnections:

-

The Oxidative Route: Asymmetric Dihydroxylation (AD) of 2-Chlorostyrene .

-

The Reductive Route: Asymmetric Transfer Hydrogenation (ATH) of 1-(2-chlorophenyl)-2-hydroxyethanone .

Retrosynthetic Analysis Diagram

Figure 1: Retrosynthetic tree illustrating the three primary access routes to the chiral diol.

Primary Precursor: 2-Chlorostyrene (The Oxidative Route)

The most direct and scalable route to the (R)-diol is the Sharpless Asymmetric Dihydroxylation (AD) . This method is preferred for its predictability and the commercial availability of "AD-mix" formulations.

Precursor Specifications

-

Chemical Name: 2-Chlorostyrene

-

CAS: 2039-85-2

-

Critical Quality Attribute (CQA): Must be stabilized (typically with TBC - 4-tert-butylcatechol) to prevent polymerization during storage, but the inhibitor must be removed (via silica plug or wash) prior to the AD reaction to avoid catalyst poisoning.

The Sharpless Protocol (Self-Validating System)

To obtain the (R)-enantiomer from a terminal olefin like 2-chlorostyrene, AD-mix-β is required.

-

Ligand: (DHQD)₂PHAL (Dihydroquinidine phthalazine).[1]

-

Mnemonic: The "beta" mix attacks the top face of the alkene when oriented with the large substituent (2-Cl-Ph) at the bottom left.

Step-by-Step Methodology

-

Preparation: In a reactor, dissolve 1.4 g of AD-mix-β per mmol of olefin in a 1:1 mixture of t-BuOH and Water .

-

Why: The biphasic system is crucial. The hydrolysis of the osmate ester occurs at the interface, controlled by the ligand in the organic phase.

-

-

Activation: Stir at room temperature until clear (orange/yellow). Cool to 0°C.[2][3]

-

Control: Lower temperature increases enantioselectivity (ee).

-

-

Addition: Add 2-Chlorostyrene (1.0 equiv) slowly.

-

Optional Additive: Methanesulfonamide (1.0 equiv) can be added to accelerate hydrolysis, though it is less critical for terminal olefins than for internal ones.

-

-

Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.[4][5]

-

Endpoint: Disappearance of styrene peak.

-

-

Quenching (Critical Safety Step): Add Sodium Sulfite (Na₂SO₃, 1.5 g per mmol olefin). Stir for 45 minutes at Room Temp.

-

Extraction: Extract with Ethyl Acetate or DCM. Wash with 1M KOH (to remove sulfonamide if used) and brine.

Catalytic Cycle Visualization

Figure 2: The Sharpless Catalytic Cycle using AD-mix-β. The oxidant regenerates the active Os(VIII) species.

Alternative Precursor: 1-(2-Chlorophenyl)-2-hydroxyethanone (The Reductive Route)

For laboratories avoiding osmium toxicity or requiring strict metal-free final products, the reductive route via Asymmetric Transfer Hydrogenation (ATH) is the standard alternative.

Precursor Synthesis

The precursor, 1-(2-chlorophenyl)-2-hydroxyethanone , is not always shelf-stable due to dimerization risks. It is best prepared in situ or freshly:

-

Starting Material: 2-Chloroacetophenone.

-

Bromination: Reaction with Br₂ or NBS → 2-Bromo-1-(2-chlorophenyl)ethanone.

-

Hydrolysis: Reaction with Sodium Formate in aqueous ethanol, followed by hydrolysis of the formate ester.

ATH Protocol (Noyori Type)

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

-

Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope) or Isopropanol.

-

Mechanism: The "R,R" ligand typically yields the (R)-alcohol (check specific catalyst literature as the "anti" rule applies).

Comparison of Routes:

| Feature | Route A: Sharpless AD | Route B: Ketone ATH |

| Precursor | 2-Chlorostyrene | 2-Hydroxy ketone derivative |

| Reagents | AD-mix-β (Osmium) | Ru-TsDPEN (Ruthenium) |

| Enantioselectivity | Excellent (>98% ee) | Good (90-95% ee) |

| Scalability | High (Industrial Standard) | High |

| Safety Profile | Osmium toxicity requires control | Lower toxicity |

| Cost | Moderate (Ligand cost) | Moderate (Catalyst cost) |

Analytical Controls & Validation

To ensure the integrity of the (R)-isomer, the following analytical methods are required.

Enantiomeric Excess Determination (HPLC)

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

-

Expected Retention: The (R) and (S) enantiomers will have distinct retention times. Calibrate with a racemic standard prepared using non-chiral Upjohn dihydroxylation (OsO₄/NMO).

Optical Rotation

-

Literature Value: [α]D ≈ -45.0° (c=1, EtOH) for the (R)-isomer (Note: Sign must be verified against specific solvent conditions in Certificates of Analysis, as rotation is highly solvent-dependent).

References

-

Sharpless Asymmetric Dihydroxylation

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

-

AD-mix Formulations & Mnemonic

- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771.

-

Noyori Asymmetric Transfer Hydrogenation

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

-

Target Molecule Data

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15683206, this compound.[11]

-

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. tdcommons.org [tdcommons.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. quora.com [quora.com]

- 11. This compound | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-(2-Chlorophenyl)ethane-1,2-diol: Technical Profile & Application Guide

This guide provides an in-depth technical analysis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol , a critical chiral building block in pharmaceutical synthesis.

Physicochemical Identity

At its core, This compound is a vicinal diol featuring a 2-chlorophenyl moiety and a specific (R)-configuration at the benzylic carbon. It serves as a high-value chiral intermediate, most notably in the synthesis of the anti-epileptic drug Cenobamate (Xcopri) .

Molecular Specifications

| Property | Data |

| Chemical Name | (1R)-1-(2-chlorophenyl)ethane-1,2-diol |

| CAS Number | 32345-65-6 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | Viscous oil or low-melting solid (often isolated as a crude oil in process chemistry) |

| Solubility | Soluble in alcohols (MeOH, IPA), ethyl acetate, THF; sparingly soluble in water.[1][2] |

Synthetic Pathways & Causality

The synthesis of this compound is not merely about connecting atoms; it is about preserving stereochemical integrity while establishing the 1,2-diol functionality.

Primary Route: Reduction of Chiral Mandelic Acid Derivatives

The most robust industrial route leverages the "chiral pool" strategy, starting from (R)-2-chloromandelic acid or its esters. This method is preferred over asymmetric dihydroxylation of 2-chlorostyrene for scale-up due to the lower cost of reagents and higher enantiomeric excess (ee) stability.

Protocol Logic:

-

Starting Material: (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

-

Reagent Choice: Sodium Borohydride (NaBH₄) is used as the reducing agent.

-

Why? It selectively reduces the ester to the primary alcohol without racemizing the benzylic center or over-reducing the benzylic alcohol.

-

-

Conditions: Methanol solvent at 0–35°C.

-

Critical Control Point: Temperature control is vital during quenching to prevent acid-catalyzed racemization or elimination.

-

Pathway Visualization

Figure 1: Synthetic workflow from chiral precursor to epoxide intermediate.

Pharmaceutical Application: The Cenobamate Link

The primary utility of this diol is its role as a precursor to Cenobamate , a voltage-gated sodium channel blocker.

Mechanism of Utilization

The diol is not the final pharmacophore but the stereochemical anchor .

-

Activation: The primary hydroxyl group of the diol is selectively activated (e.g., tosylated) using organotin catalysts to distinguish it from the secondary benzylic hydroxyl.

-

Epoxidation: Treatment with base closes the ring to form (R)-2-chlorostyrene oxide .

-

Ring Opening: The epoxide is opened by a tetrazole nucleophile. The (R)-configuration of the diol dictates the final (R)-configuration of the drug, which is essential for its binding affinity.

Retrosynthetic Logic

Figure 2: Retrosynthetic disconnection showing the diol's strategic position.

Analytical Characterization & Validation

Trust in a chiral intermediate requires rigorous validation of its enantiomeric excess (ee). Standard HPLC methods for phenyl-1,2-diols can be adapted.

Chiral HPLC Protocol

To validate the (R)-isomer against the (S)-isomer or racemate:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm (absorption of the chlorophenyl ring).

-

Expected Result: The enantiomers should resolve with baseline separation. The (R)-isomer typically elutes differently depending on the specific column interaction (reference standards recommended).

Self-Validating Check

-

Optical Rotation: A polarimeter check is a quick purity proxy.

-

NMR Verification: 1H NMR in CDCl₃ will show the benzylic proton as a doublet of doublets (dd) around 4.8–5.1 ppm, distinct from the methylene protons.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is adapted from patent literature regarding Cenobamate intermediates.

Objective: Synthesis of this compound from (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition funnel.

-

Dissolution: Dissolve 107 g of (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate in 750 mL of Methanol. Cool to 0–5°C.

-

Reduction: Slowly add 37.5 g of Sodium Borohydride (NaBH₄) portion-wise, maintaining internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to 25–35°C and stir for 3 hours. Monitor by TLC or HPLC for disappearance of ester.

-

Workup:

-

Distill off methanol under vacuum (keep T < 50°C).

-

Quench residue with water (400 mL) and extract with Ethyl Acetate (600 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, purify via column chromatography (DCM/MTBE) or use the crude oil directly if purity >95%.

References

-

PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

World Intellectual Property Organization (WIPO). (2023). Process for the preparation of Cenobamate and intermediates thereof. Patent WO2023152711A1. Link

-

BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis. Link

-

Sigma-Aldrich. (2025). Product Specification: (R,R)-1,2-Bis(2-chlorophenyl)-1,2-ethanediol (Analog Reference). Link

Sources

Methodological & Application

Synthesis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol from 2-chlorostyrene

[1]

Executive Summary

This application note details the protocol for the enantioselective synthesis of (R)-1-(2-chlorophenyl)ethane-1,2-diol from 2-chlorostyrene . The method utilizes the Sharpless Asymmetric Dihydroxylation (SAD) , a Nobel Prize-winning methodology that ensures high enantiomeric excess (ee) and reliable scalability.

This chiral diol serves as a critical pharmacophore in the synthesis of adrenergic receptor agonists, antifungal agents, and various fine chemical intermediates. The protocol described herein prioritizes AD-mix-β to selectively target the (R)-enantiomer, employing a self-validating workflow suitable for drug discovery and early-phase development.

Strategic Design & Mechanism

Why Sharpless Asymmetric Dihydroxylation?

While enzymatic resolution and chiral pool synthesis are valid approaches, SAD offers distinct advantages for this substrate:

-

Predictability: The stereochemical outcome is strictly controlled by the ligand choice based on the Sharpless mnemonic.

-

Simplicity: The "AD-mix" formulations provide all necessary catalytic components (Osmium source, ligand, oxidant, buffer) in a single stable solid.

-

Substrate Tolerance: The ortho-chloro substituent on the styrene ring is well-tolerated, though it introduces steric bulk that necessitates specific optimization of reaction time and temperature.

Reaction Mechanism & Stereocontrol

The reaction proceeds via an osmium(VIII)-mediated catalysis.[1] The chiral ligand, (DHQD)₂PHAL (contained in AD-mix-β), creates a chiral pocket that accelerates the reaction with the specific alkene face.

-

Ligand: Dihydroquinidine phthalazine ((DHQD)₂PHAL).[2]

-

Oxidant Cycle: Potassium ferricyanide (

) acts as the stoichiometric re-oxidant, regenerating the active Os(VIII) species in the aqueous phase, thereby keeping the concentration of free OsO₄ low and minimizing the non-enantioselective background reaction.

Stereochemical Mnemonic

For 2-chlorostyrene :

-

Align the alkene so the largest group (2-chlorophenyl) is in the "Southwest" quadrant.

-

AD-mix-β delivers the hydroxyl groups from the Top (β) face.

-

This attack yields the (R) -configuration at the benzylic center.

Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation showing the oxidant regeneration loop.

Experimental Protocol

Materials & Reagents

Scale: 10 mmol (approx. 1.38 g of 2-chlorostyrene)

| Component | Role | Quantity | Specifications |

| AD-mix-β | Reagent System | 14.0 g | Contains (DHQD)₂PHAL, |

| 2-Chlorostyrene | Substrate | 1.38 g (10 mmol) | >97% purity; clear liquid |

| Methanesulfonamide | Additive | 0.95 g (10 mmol) | Accelerates hydrolysis (Critical for ortho-substituted styrenes) |

| t-Butanol | Solvent | 50 mL | Reagent Grade |

| Water | Solvent | 50 mL | Deionized (DI) |

| Sodium Sulfite | Quench | 15.0 g | Powder |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Solvent Prep: In a 250 mL round-bottom flask, combine 50 mL of t-butanol and 50 mL of water .

-

Dissolution: Add 14.0 g of AD-mix-β and 0.95 g of methanesulfonamide .

-

Note: Stir vigorously at room temperature until the solid phases are mostly dissolved. The solution will appear distinctively orange/yellow due to the ferricyanide.

-

-

Cooling: Cool the mixture to 0°C using an ice-water bath.

-

Critical: Lower temperature maximizes enantioselectivity. Some salts may precipitate; this is normal.[3]

-

Phase 2: Reaction[1]

-

Addition: Add 1.38 g (1.28 mL) of 2-chlorostyrene in one portion.

-

Maintenance: Stir vigorously at 0°C.

-

Duration: Due to the steric hindrance of the ortho-chloro group, reaction time may extend to 24–36 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The olefin spot (

) should disappear; the diol spot (

-

Phase 3: Workup (Quench & Extraction)

-

Quench: While still at 0°C, add 15.0 g of sodium sulfite (

). -

Warm: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

-

Checkpoint: The phases should separate, and the organic layer should turn from orange to colorless/pale yellow, indicating reduction of the Os(VIII) and Os(VI) species.

-

-

Extraction:

-

Transfer to a separatory funnel.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Note: If methanesulfonamide was used, wash the combined organic layers with 2N KOH to remove it.

-

-

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (from 4:1 to 1:1).

-

Yield Expectation: 85–95% (White solid or viscous colorless oil).

-

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate three parameters: Conversion , Identity , and Enantiopurity .

Validation Workflow

Figure 2: Decision tree for product validation and purification.

Analytical Methods

A. Enantiomeric Excess (Chiral HPLC)

This is the gold standard for validation.

-

Column: Daicel Chiralcel OD-H or OJ-H (0.46 cm x 25 cm).

-

Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 220 nm or 254 nm.

-

Expected Result: The (R)-enantiomer typically elutes second on OD-H columns for styrene diols, but must be confirmed against a racemate standard (prepared by mixing AD-mix-α and AD-mix-β products).

B. Optical Rotation

-

Instrument: Polarimeter (Sodium D line, 589 nm).[4]

-

Conditions:

in Ethanol or -

Reference: While the unsubstituted (R)-phenyl-ethanediol has a rotation of

(EtOH), the 2-chloro substituent may alter the magnitude. Expect a negative rotation for the (R)-isomer in ethanol.-

Action: Record the specific rotation of your purified product for batch-to-batch consistency.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of 2-Cl group. | Increase reaction time to 48h; ensure Methanesulfonamide is added. |

| Low ee (<90%) | Temperature too high. | Ensure reaction is strictly at 0°C (or -4°C in a cold room). |

| Emulsion during workup | Residual osmium/surfactant effects. | Add more solid NaCl or filter through Celite before separation. |

| Product is yellow | Residual Nitrophenol/Ligand/Osmium. | Perform an extra wash with saturated |

Safety Protocols

-

Osmium Tetroxide (

): AD-mix contains Potassium Osmate, which generates volatile-

Hazard:[5] Highly toxic; causes blindness and respiratory damage.

-

Control: Always work in a fume hood. Double glove. Keep the reaction covered.

-

-

2-Chlorostyrene: lachrymator and potential skin irritant.

-

Waste Disposal: All aqueous waste from this reaction contains Osmium. It must be treated with corn oil or additional sulfite and disposed of as Heavy Metal Waste , not standard aqueous waste.

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547. Link

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, 1994.

-

Sigma-Aldrich. "AD-mix-β Product Information." (Confirming composition: K2OsO4, (DHQD)2PHAL).[2] Link

- Jacobsen, E. N., et al.Comprehensive Asymmetric Catalysis. Springer, 1999.

Application Note: Asymmetric Dihydroxylation for (R)-1-(2-Chlorophenyl)ethane-1,2-diol Synthesis

Introduction

Chiral vicinal diols are pivotal structural motifs in a vast array of biologically active molecules and serve as versatile building blocks in synthetic organic chemistry.[1] Their importance in the pharmaceutical industry cannot be overstated, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties.[2][3] The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern drug development.[3] (R)-1-(2-Chlorophenyl)ethane-1,2-diol is a key chiral intermediate used in the synthesis of various pharmaceutical agents. This application note provides a detailed protocol for the synthesis of this compound via the Sharpless Asymmetric Dihydroxylation (SAD) of 2-chlorostyrene, a robust and highly selective method for creating chiral diols.[4][5]

The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the conversion of prochiral alkenes to chiral diols.[4][5][6] The commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand, a re-oxidant, and a base, have made this powerful transformation accessible and reliable for routine laboratory use.[4][7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking a dependable method for the preparation of this important chiral building block.

Scientific Principles and Rationale

The Sharpless Asymmetric Dihydroxylation is a highly efficient method for the enantioselective synthesis of 1,2-diols from alkenes.[7] The reaction mechanism involves the formation of a chiral osmate ester intermediate through the [3+2] cycloaddition of osmium tetroxide to the alkene.[4][5] The presence of a chiral ligand, derived from cinchona alkaloids, directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemical outcome of the reaction.[4][5][10][11]

For the synthesis of this compound, AD-mix-β is the reagent of choice. AD-mix-β contains the chiral ligand (DHQD)2PHAL, which selectively facilitates the dihydroxylation of the re-face of the 2-chlorostyrene, leading to the desired (R)-enantiomer. The catalytic cycle is sustained by a stoichiometric co-oxidant, typically potassium ferricyanide [K3Fe(CN)6], which regenerates the active osmium(VIII) species from the osmium(VI) state formed after the hydrolysis of the osmate ester.[4][10] The reaction is performed in a buffered aqueous-organic solvent system to maintain an optimal pH for both the dihydroxylation and the regeneration of the catalyst.[7]

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of this compound from 2-chlorostyrene using AD-mix-β.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chlorostyrene | ≥98% | Sigma-Aldrich | |

| AD-mix-β | Sigma-Aldrich | Contains K₂OsO₄·2H₂O, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃ | |

| tert-Butanol | Reagent | Fisher Scientific | |

| Water | Deionized | ||

| Sodium sulfite | Anhydrous | Acros Organics | |

| Ethyl acetate | HPLC Grade | VWR | For extraction |

| Brine | Saturated NaCl(aq) | ||

| Magnesium sulfate | Anhydrous | For drying | |

| Silica gel | 230-400 mesh | For column chromatography | |

| Hexanes | HPLC Grade | VWR | For chromatography |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol (25 mL) and water (25 mL).

-

Reagent Addition: To the solvent mixture, add AD-mix-β (7.0 g, for 5 mmol of alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a pale yellow, biphasic solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add 2-chlorostyrene (0.69 g, 5 mmol) to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (7.5 g) and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >95% |

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product. This is a crucial step to validate the stereochemical outcome of the asymmetric dihydroxylation.[12][13][14]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting and Field-Proven Insights

-

Low Enantioselectivity: If the enantiomeric excess is lower than expected, ensure the reaction temperature is maintained at 0 °C. Higher temperatures can lead to a decrease in enantioselectivity. Also, verify the quality of the AD-mix reagent, as prolonged storage or improper handling can lead to decomposition of the chiral ligand.

-

Slow Reaction Rate: For some substituted styrenes, the reaction rate might be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the reaction, particularly for less reactive alkenes.[4]

-

Difficult Purification: The phthalazine byproduct from the ligand can sometimes co-elute with the diol. A thorough workup, including the wash with brine, is important. If issues persist, consider a different solvent system for chromatography.

Conclusion

The Sharpless Asymmetric Dihydroxylation using AD-mix-β provides a highly efficient, reliable, and stereoselective method for the synthesis of this compound. This protocol offers a practical guide for researchers in academic and industrial settings, enabling the production of this valuable chiral building block with high yield and excellent enantiomeric purity. The inherent scalability and predictability of this reaction make it a cornerstone of modern asymmetric synthesis.

References

-

Sharpless, K. B., et al. (2001). Asymmetric Dihydroxylation of Alkenes. Nobel Prize in Chemistry 2001. Available at: [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]

-

NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. Available at: [Link]

-

Anslyn, E. V., & Wiskur, S. L. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2216–2228. Available at: [Link]

-

Anzenbacher Jr., P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2315–2332. Available at: [Link]

-

Canary, J. W., & You, L. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(47), 19012–19015. Available at: [Link]

-

García-Ruiz, C., & Marina, M. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 939–945. Available at: [Link]

-

Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Available at: [Link]

-

IUPAC. Analytical Chiral Separation Methods. Available at: [Link]

-

Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. Available at: [Link]

-

Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-10. Available at: [Link]

-

Grokipedia. AD-mix. Available at: [Link]

-

MacMillan, D. W. C., et al. (2021). Chirality transfer from chiral diol and late-stage drug molecule functionalization. Nature, 590(7845), 269–275. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 16(3), 5-6. Available at: [Link]

-

LabMed Discovery. (2023). Chiral drugs. LabMed Discovery. Available at: [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 7-12. Available at: [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 849313. Available at: [Link]

- Google Patents. (2025). Process to make glp1 ra and intermediates therefor. US20250042899A1.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. rroij.com [rroij.com]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uma.es [uma.es]

- 14. d-nb.info [d-nb.info]

Application Note: Biocatalytic Synthesis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol

[1]

Executive Summary

This guide details the protocol for the biocatalytic production of This compound (hereafter (R)-2-CPED ), a high-value chiral building block for pharmaceutical intermediates. Unlike traditional Sharpless asymmetric dihydroxylation (which utilizes toxic osmium tetroxide) or chemical hydrolysis (which often yields racemates), this protocol utilizes Epoxide Hydrolases (EHs) to achieve high enantiomeric excess (>98% ee) under mild aqueous conditions.

We present a Kinetic Resolution workflow using a selective EH to hydrolyze racemic 2-chlorostyrene oxide. Additionally, we outline an alternative Asymmetric Reduction route using Ketoreductases (KREDs) for scenarios where the acetophenone precursor is available.

Introduction & Mechanistic Basis[3]

The Challenge

The ortho-chloro substitution on the phenyl ring introduces steric hindrance that complicates traditional chemical asymmetric induction. The target molecule, (R)-2-CPED , is a vicinal diol used as a pharmacophore in the synthesis of adrenergic receptor modulators and antifungal agents.

Biocatalytic Strategy

The primary route selected for this application note is the hydrolytic kinetic resolution (HKR) of racemic 2-(2-chlorophenyl)oxirane (2-chlorostyrene oxide).

-

Enzyme Class: Epoxide Hydrolase (EC 3.3.2.x).

-

Mechanism: EHs catalyze the opening of the epoxide ring via water attack.

-

Fungal EHs (e.g., A. niger): Typically attack the more substituted benzylic carbon with inversion of configuration.

-

Bacterial EHs: May attack the less substituted carbon with retention .

-

-

Target Transformation: To obtain the (R)-diol, we select an enzyme that selectively hydrolyzes the (S)-epoxide with inversion (yielding (R)-diol) or the (R)-epoxide with retention.

Retrosynthetic Pathway Visualization

Figure 1: Pathway illustrating the kinetic resolution of racemic epoxide to the target (R)-diol.[3]

Pre-Requisite: Enzyme Screening Protocol

Before scale-up, the specific EH must be identified from a screening kit (e.g., Codexis, Johnson Matthey, or in-house library).

Materials

-

Substrate: 2-(2-chlorophenyl)oxirane (Racemic).[4]

-

Enzyme Library: 96-well plate containing lyophilized EHs (Fungal and Bacterial variants).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 and pH 8.0.

-

Solvent: DMSO or Acetonitrile (ACN).

Screening Workflow

-

Preparation: Dissolve substrate in DMSO to make a 500 mM stock.

-

Incubation: Add 196 µL of Buffer (containing 1 mg/mL enzyme) to plate wells. Add 4 µL Substrate stock (Final conc: 10 mM, 2% DMSO).

-

Reaction: Shake at 25°C, 600 rpm for 24 hours.

-

Quenching: Add 200 µL Acetonitrile to each well. Centrifuge at 4000 rpm for 10 min.

-

Analysis: Analyze supernatant via Chiral HPLC (Method in Section 5).

-

Hit Selection Criteria: Conversion ~50% and Product ee > 95%.

Core Protocol: Preparative Scale Synthesis

Objective: Synthesis of 10 g of (R)-2-CPED using the identified "Hit" enzyme (e.g., Recombinant EH-Aspergillus variant).

Equipment & Reagents

| Component | Specification | Function |

| Reactor | 1 L Jacketed Glass Reactor | Temperature control |

| Overhead Stirrer | PTFE impeller | Mass transfer (avoiding shear stress) |

| Substrate | 2-(2-chlorophenyl)oxirane (Racemic) | Precursor |

| Catalyst | Lyophilized Epoxide Hydrolase | Biocatalyst |

| Co-solvent | DMSO (5% v/v) | Solubilizer |

| Buffer | 100 mM KPi, pH 7.5 | Reaction Medium |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Charge the reactor with 900 mL of 100 mM KPi Buffer (pH 7.5) .

-

Set temperature to 25°C and agitation to 300 rpm .

-

Add 1.0 g of Enzyme powder (loading 10 wt% relative to substrate, adjustable based on activity). Allow to hydrate for 30 minutes.

Step 2: Substrate Addition

-

Dissolve 10 g (approx. 65 mmol) of racemic 2-chlorostyrene oxide in 50 mL DMSO .

-

Add the substrate solution dropwise to the reactor over 1 hour.

-

Note: Slow addition prevents enzyme inhibition by high local solvent concentrations.

-

Step 3: Reaction Monitoring

-

Maintain pH at 7.5 using 1M NaOH (titration) if necessary (hydrolysis does not typically generate acid, but pH drift can occur).

-

Sample 500 µL every 2 hours:

-

Extract with 500 µL Ethyl Acetate.

-

Dry organic layer over MgSO₄.

-

Analyze via Chiral HPLC.

-

-

Endpoint: Stop reaction when Conversion reaches 50-52% and (R)-Diol ee > 98%. (Usually 12–24 hours).

Step 4: Downstream Processing (DSP)

-

Separation: Transfer reaction mixture to a separatory funnel.

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc) (3 x 400 mL).

-

Note: The unreacted (S)-epoxide and (R)-diol will both extract.

-

-

Purification (Chemical Separation):

-

The diol is significantly more polar than the epoxide.

-

Concentrate the organic phase to an oil.

-

Perform Column Chromatography (Silica Gel):

-

Eluent A: Hexane (removes epoxide).

-

Eluent B: Hexane:EtOAc (1:[5]1) or 100% EtOAc (elutes Diol).

-

-

-

Crystallization: Dissolve the crude diol fraction in hot Isopropyl Acetate/Heptane and cool to 4°C to crystallize pure (R)-2-CPED.

Analytical Methods (Self-Validating System)

To ensure the protocol works, you must validate the optical purity.

HPLC Method:

-

Column: Daicel Chiralcel OJ-H or OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of chlorophenyl group).

-

Temperature: 25°C.

-

Retention Times (Illustrative):

-

(S)-Epoxide: 6.5 min

-

(R)-Epoxide: 7.2 min

-

(R)-Diol: 12.4 min

-

(S)-Diol: 14.1 min

-

Alternative Route: Ketoreductase (KRED) Reduction

If the epoxide route yields poor selectivity, the Asymmetric Reduction of 1-(2-chlorophenyl)-2-hydroxyethanone is the preferred alternative (Theoretical 100% yield).

-

Substrate: 2-hydroxy-1-(2-chlorophenyl)ethanone.

-

Enzyme: KRED (NADPH-dependent).

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.

-

Advantage: Avoids the 50% yield limit of kinetic resolution.

KRED Workflow Diagram

Figure 2: Workflow for the asymmetric reduction using KRED, offering higher theoretical yields.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inhibition by DMSO or Substrate. | Reduce DMSO to <2%. Use fed-batch substrate addition. |

| Low ee of Product | Non-selective hydrolysis (spontaneous). | Ensure pH is not too acidic/basic (keep 7.0-7.5). Lower temperature to 15°C to suppress chemical background. |

| Emulsion during Extraction | Enzyme proteins acting as surfactants. | Add Celite® 545 and filter before extraction, or add saturated NaCl (Brine). |

| Racemization | Benzylic position instability. | Avoid high temperatures (>40°C) during rotary evaporation. |

References

-

Li, F. et al. (2019). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology.[6]

- Note: Describes the para-isomer analog, establishing the EH methodology.

-

Kotik, M. et al. (2021). Efficient kinetic resolution of para-chlorostyrene oxide at elevated concentration by Solanum lycopersicum epoxide hydrolase. Catalysis Communications.

-

PubChem Compound Summary. this compound.[7] National Center for Biotechnology Information. [7]

- Patel, R.N. (2008).Biocatalysis for synthesis of chiral pharmaceutical intermediates. In: Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. (General reference for Styrene Oxide hydrolysis protocols).

-

BenchChem Technical Support. Degradation Pathways of (2r)-2-(2-Chlorophenyl)oxirane.

Sources

- 1. KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S) -form using enzyme - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Resolution of 1-(2-chlorophenyl)ethane-1,2-diol: A Guide to Application and Protocol Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1-(2-chlorophenyl)ethane-1,2-diol

The enantiomers of 1-(2-chlorophenyl)ethane-1,2-diol are critical chiral building blocks in the synthesis of various pharmaceuticals. Notably, the (S)-enantiomer is a key intermediate in the production of Clopidogrel, a widely used antiplatelet agent for preventing heart attacks and strokes.[1] The stereochemistry of this diol is paramount, as typically only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Consequently, the development of robust and efficient methods for resolving the racemic mixture of 1-(2-chlorophenyl)ethane-1,2-diol is of significant importance in pharmaceutical development and manufacturing.

This technical guide provides an in-depth exploration of three primary methods for the chiral resolution of 1-(2-chlorophenyl)ethane-1,2-diol: enzymatic resolution, diastereomeric salt formation, and chiral chromatography. Each section is designed to offer not just a protocol, but a comprehensive understanding of the underlying principles, enabling researchers to adapt and optimize these methods for their specific needs.

Enzymatic Resolution: Harnessing Biocatalysis for Enantioselectivity

Enzymatic resolution has emerged as a powerful "green chemistry" tool for obtaining enantiomerically pure compounds.[3] This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For vicinal diols like 1-(2-chlorophenyl)ethane-1,2-diol, lipase-catalyzed transesterification is a frequently employed strategy.[4][5]

The principle lies in the enzyme's ability to recognize the three-dimensional structure of the substrate, leading to the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched diol, which can then be separated by conventional chromatographic methods.

Key Considerations for Enzymatic Resolution:

-

Enzyme Selection: Lipases from various sources, such as Candida antarctica (immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia, have shown broad applicability in resolving chiral alcohols and diols.[4][5] Screening different lipases is often the first step in optimizing a resolution process.

-

Acyl Donor: The choice of acyl donor is crucial for both reaction rate and enantioselectivity. Vinyl acetate is a popular choice as it generates a volatile acetaldehyde byproduct, driving the reaction forward.[5] Other acyl donors like isopropenyl acetate or various anhydrides can also be effective.

-

Solvent: The reaction medium significantly influences enzyme activity and selectivity. Non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are commonly used.[6]

-

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. A balance must be struck to achieve a reasonable reaction time without denaturing the biocatalyst.

Visualizing the Enzymatic Resolution Workflow

Figure 1. Workflow for the enzymatic resolution of 1-(2-chlorophenyl)ethane-1,2-diol.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is a general guideline and should be optimized for specific laboratory conditions and desired outcomes.

-

Preparation:

-

To a clean, dry flask, add racemic 1-(2-chlorophenyl)ethane-1,2-diol (1 equivalent).

-

Add an appropriate organic solvent (e.g., MTBE, 10-20 mL per gram of diol).

-

Add the selected lipase (e.g., Novozym 435, 10-50% by weight of the substrate).

-

Add the acyl donor (e.g., vinyl acetate, 2-5 equivalents).

-

-

Reaction:

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining diol and the conversion.

-

-

Work-up and Separation:

-

Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the unreacted diol and the acylated product by flash column chromatography on silica gel.

-

-

Hydrolysis of the Acylated Enantiomer (Optional):

-

The separated acylated enantiomer can be hydrolyzed back to the diol using a base (e.g., potassium carbonate in methanol) or an acid catalyst to obtain the other enantiomer of the diol.

-

| Parameter | Typical Range | Rationale |

| Enzyme Loading | 10-50% (w/w) | Higher loading increases reaction rate but also cost. |

| Acyl Donor Equivalents | 2-5 eq. | An excess drives the equilibrium towards product formation. |

| Temperature | 30-50°C | Balances reaction rate and enzyme stability. |

| Solvent | MTBE, Heptane, Toluene | Non-polar solvents are generally preferred for lipase activity. |

Diastereomeric Salt Formation: The Classical Approach to Resolution

Diastereomeric salt formation is a well-established and often cost-effective method for chiral resolution on a large scale.[7] The principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[8] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9]

For a diol like 1-(2-chlorophenyl)ethane-1,2-diol, which lacks an acidic or basic center for direct salt formation, a preliminary derivatization step is necessary. One common strategy is to convert the diol into a monoester of a dicarboxylic acid (e.g., phthalic anhydride or succinic anhydride), introducing a carboxylic acid group that can then be resolved with a chiral base.

Key Considerations for Diastereomeric Salt Resolution:

-

Derivatization: The choice of derivatizing agent should provide a stable derivative with a functional group suitable for salt formation.

-

Resolving Agent: A wide variety of chiral acids and bases are commercially available. For a derivatized diol with a carboxylic acid handle, common chiral bases include brucine, strychnine, (R)- or (S)-1-phenylethylamine, and ephedrine.[10] The selection is often empirical, and screening several resolving agents is recommended.

-

Solvent: The choice of solvent is critical for successful fractional crystallization. The ideal solvent will have a significant difference in solubility for the two diastereomeric salts.

-

Crystallization Conditions: Factors such as temperature, cooling rate, and seeding can influence the efficiency of the crystallization and the purity of the isolated diastereomer.

Visualizing the Diastereomeric Salt Formation Workflow

Figure 2. Workflow for diastereomeric salt resolution of 1-(2-chlorophenyl)ethane-1,2-diol after derivatization.

Experimental Protocol: Diastereomeric Salt Formation (via Monoester Derivatization)

This protocol is a conceptual outline and requires significant optimization for the specific substrate and resolving agent.

-

Derivatization to Monoester:

-

React racemic 1-(2-chlorophenyl)ethane-1,2-diol with one equivalent of a suitable dicarboxylic anhydride (e.g., phthalic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the racemic monoester.

-

Isolate and purify the racemic monoester.

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic monoester in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add a solution of the chiral resolving agent (e.g., 0.5-1.0 equivalents of (R)-1-phenylethylamine) in the same solvent.

-

Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomerically Enriched Monoester:

-

Suspend the isolated diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched monoester.

-

Extract the monoester with an organic solvent and purify.

-

-

Hydrolysis to the Enantiopure Diol:

-

Hydrolyze the enantiomerically enriched monoester (e.g., with aqueous NaOH) to yield the enantiopure 1-(2-chlorophenyl)ethane-1,2-diol.

-

| Parameter | Key Consideration | Rationale |

| Resolving Agent Stoichiometry | 0.5-1.0 equivalents | Sub-stoichiometric amounts can sometimes lead to higher purity of the less soluble salt. |

| Solvent Choice | Solubility difference | The solvent should maximize the solubility difference between the two diastereomeric salts. |

| Cooling Rate | Slow cooling | Promotes the formation of well-defined crystals and improves purity. |

Chiral Chromatography: High-Resolution Analytical and Preparative Separation

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile method for both analytical and preparative-scale separation of enantiomers.[11] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.

For compounds like 1-(2-chlorophenyl)ethane-1,2-diol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[12] Supercritical Fluid Chromatography (SFC) is particularly advantageous for its faster analysis times, lower solvent consumption, and improved resolution for many compounds compared to HPLC.[2]

Key Considerations for Chiral Chromatography:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Screening a variety of CSPs with different chiral selectors is the most effective approach to finding a suitable column.

-

Mobile Phase: The mobile phase composition, including the organic modifier and any additives, can be adjusted to optimize the separation. In SFC, the mobile phase typically consists of supercritical CO2 and a co-solvent like methanol or ethanol.

-

Temperature and Flow Rate: These parameters can be fine-tuned to improve resolution and analysis time.

Visualizing the Chiral Chromatography Workflow

Figure 3. Workflow for the chiral chromatographic separation of 1-(2-chlorophenyl)ethane-1,2-diol.

Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC)

The following protocol is based on methods developed for the closely related 1-(4-chlorophenyl)ethane-1,2-diol and serves as an excellent starting point for method development.[2]

-

Instrumentation and Columns:

-

Utilize an SFC system equipped with a suitable detector (e.g., UV-Vis).

-

Screen a range of polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives.

-

-

Mobile Phase and Conditions:

-

Prepare a mobile phase of supercritical CO2 and a co-solvent, typically methanol or ethanol.

-

Additives such as ammonium acetate may improve peak shape and resolution.

-

Optimize the co-solvent percentage, back pressure, and temperature to achieve baseline separation of the enantiomers.

-

-

Analysis and/or Preparative Separation:

-

Inject the dissolved racemic diol onto the column.

-

For analytical purposes, integrate the peak areas to determine the enantiomeric ratio.

-

For preparative separation, collect the fractions corresponding to each enantiomer as they elute from the column.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

-

| Parameter | Example Condition for a Similar Diol[2] | Rationale |

| Column | Polysaccharide-based CSP | Proven effectiveness for a wide range of chiral compounds. |

| Mobile Phase | 90% CO2 / 10% Methanol with 10 mM Ammonium Acetate | A good starting point for optimization. |

| Flow Rate | 1.2 mL/min | Influences analysis time and resolution. |

| Back Pressure | 1800 psi | Controls the density and solvating power of the supercritical fluid. |

| Temperature | 30°C | Affects selectivity and efficiency. |

| Detection | 220 nm | Wavelength at which the analyte absorbs UV light. |

Conclusion: Selecting the Optimal Resolution Strategy

The choice of the most appropriate chiral resolution method for 1-(2-chlorophenyl)ethane-1,2-diol depends on several factors, including the scale of the separation, the required purity, cost considerations, and available equipment.

-

Enzymatic resolution offers a highly selective and environmentally friendly approach, particularly suitable for moderate scales.

-

Diastereomeric salt formation remains a robust and economical choice for large-scale industrial production, despite the need for a derivatization step.

-

Chiral chromatography , especially SFC, provides rapid and high-resolution separation, making it ideal for analytical quality control and for obtaining high-purity material on a small to medium scale.

A comprehensive evaluation of these methods, starting with small-scale screening experiments, will enable researchers and drug development professionals to select and optimize the most effective strategy for their specific application, ensuring the efficient production of enantiomerically pure 1-(2-chlorophenyl)ethane-1,2-diol for the synthesis of vital pharmaceuticals.

References

-

DiVA. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved from [Link]

- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

-

ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

-

PubMed. (2007). Kinetic resolution of 1,2-diols through highly site- and enantioselective catalytic silylation. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

PMC. (2020). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Retrieved from [Link]

-

PMC. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

-

Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

-

PMC. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

-

Request PDF. (n.d.). Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]

-

PMC. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. Retrieved from [Link]

-

PMC. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipase-Catalyzed Esterification | Request PDF. Retrieved from [Link]

-

Asian J. Chem. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Retrieved from [Link]

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

-

Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides | Request PDF. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of enantiopure (1 R ,2 R )-1,2-bisphenylsulfanylcyclohexane. Retrieved from [Link]

-

PubMed. (2008). Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol. Retrieved from [Link]

-

PMC. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

-

MDPI. (2020). Lipase-Catalysed In Situ Transesterification of Waste Rapeseed Oil to Produce Diesel-Biodiesel Blends. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: (R)-1-(2-Chlorophenyl)ethane-1,2-diol as a Premier Chiral Building Block

Foreword: The Strategic Value of Chiral Diols in Modern Synthesis

In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount. Chiral molecules, particularly those destined for pharmaceutical applications, demand a synthetic route that is both efficient and stereochemically precise.[1] Among the vast arsenal of chiral starting materials, optically pure 1,2-diols stand out as exceptionally versatile and valuable building blocks.[2][3] Their utility stems from the two adjacent stereocenters and the differential reactivity of the hydroxyl groups, which can be selectively manipulated to forge complex molecular architectures.

This guide focuses on (R)-1-(2-Chlorophenyl)ethane-1,2-diol , a distinguished member of this class. The presence of the ortho-chlorophenyl substituent not only imparts specific steric and electronic properties but also serves as a synthetic handle for further functionalization, making it a highly sought-after intermediate in drug discovery and development.[4] These application notes provide an in-depth exploration of its synthesis, characterization, and strategic applications, complete with field-proven protocols designed for immediate implementation in a research or process development setting.

Compound Profile and Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethane-1,2-diol | [5] |

| CAS Number | 32345-65-6 | [5][6] |

| Molecular Formula | C₈H₉ClO₂ | [5][7] |

| Molecular Weight | 172.61 g/mol | [5] |

| Appearance | Solid | [8] |

| Canonical SMILES | C1=CC=C(C(=C1)O)Cl | [5] |

| InChIKey | YGOPULMDEZVJGI-QMMMGPOBSA-N | [5][7] |

Synthesis: Accessing the Chiral Diol

The most reliable and stereoselective method for preparing this compound is the asymmetric dihydroxylation (AD) of 2-chlorostyrene. This reaction, pioneered by Sharpless, utilizes a chiral ligand system to direct the oxidation of the alkene from a specific face, thereby establishing the desired stereochemistry.

Caption: Asymmetric dihydroxylation of 2-chlorostyrene.

Protocol 1: Synthesis of this compound

-

Causality: The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is critical for inducing the (R)-configuration at the newly formed stereocenter. Potassium ferricyanide serves as the stoichiometric re-oxidant for the osmium catalyst, allowing it to be used in catalytic amounts. The biphasic t-BuOH/H₂O solvent system is standard for this reaction, facilitating the interaction of both organic and inorganic reagents.

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (14 g, ~1.4 g per 1 mmol of alkene) and 100 mL of a 1:1 mixture of tert-butanol and water.

-

Stir the mixture at room temperature until both phases are clear and the solids are dissolved. Cool the flask to 0 °C in an ice bath.

-

Add 2-chlorostyrene (1.39 g, 10 mmol) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for 1 hour. This step quenches the reaction and reduces any remaining osmate esters.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.

-

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound is broad. It serves as a precursor to other valuable chiral synthons and is a key intermediate in the synthesis of important pharmaceutical agents.

Application 1: Synthesis of the Anticonvulsant Drug Cenobamate Intermediate

This compound is a crucial precursor for the synthesis of Cenobamate, an anti-seizure medication. A key step involves its conversion to an intermediate alcohol, (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol.[9]

Caption: Key steps for Cenobamate intermediate synthesis.

Protocol 2: Synthesis of (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol

-

Causality: This protocol follows a two-step sequence. First, the primary hydroxyl group is selectively activated as a better leaving group (e.g., a tosylate) due to its lower steric hindrance compared to the secondary benzylic alcohol. Second, a nucleophilic substitution with the sodium salt of tetrazole displaces the tosylate to form the desired C-N bond.

-

Methodology:

-